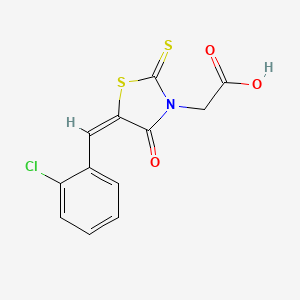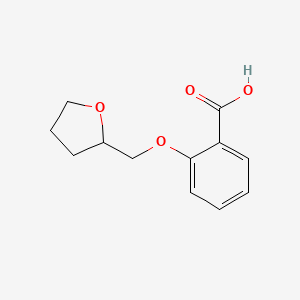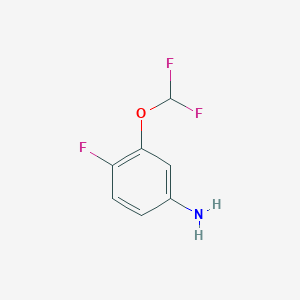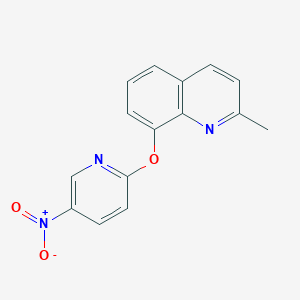![molecular formula C19H22N4O2 B2798566 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea CAS No. 2309589-72-6](/img/structure/B2798566.png)
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is a chemical compound that belongs to the class of pyrrolidinyl urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The inhibition of protein kinase CK2 may also contribute to the anticancer activity of the compound. In addition, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to modulate the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. The compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Moreover, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to modulate the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments include its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. The compound has also been shown to exhibit promising activity against various cancer cell lines, making it a potential candidate for drug discovery. However, the limitations of using 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. These include:
1. Further investigation of the mechanism of action of the compound, particularly its interaction with protein kinase CK2 and acetylcholinesterase.
2. Optimization of the synthetic method to improve the yield and purity of the compound.
3. Evaluation of the pharmacokinetics and bioavailability of the compound in animal models and clinical trials.
4. Investigation of the potential synergistic effects of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea with other anticancer agents.
5. Exploration of the potential of the compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
In conclusion, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The compound has been shown to exhibit promising activity against various cancer cell lines and has potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand the mechanism of action and potential applications of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea involves the reaction of 3,4-Dimethylbenzoyl chloride with 2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent purification. The synthetic method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Moreover, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-5-6-16(10-14(13)2)22-19(25)21-12-15-7-8-20-17(11-15)23-9-3-4-18(23)24/h5-8,10-11H,3-4,9,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJLJVKQUIMSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)



![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)


![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

